molecular formula C16H19ClN2O3 B4915326 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B4915326
M. Wt: 322.78 g/mol
InChI Key: PQBTYWXRIJLVCV-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide” is a synthetic organic compound that belongs to the class of oxazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide” typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-fluorophenoxy)propanamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-bromophenoxy)propanamide

Uniqueness

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide” is unique due to the presence of the chlorophenoxy group, which may impart distinct biological activities compared to its fluorinated or brominated analogs.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-10(21-12-7-5-6-11(17)8-12)15(20)18-14-9-13(22-19-14)16(2,3)4/h5-10H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBTYWXRIJLVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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